![molecular formula C8H15NO2 B2854480 N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 51004-22-9](/img/structure/B2854480.png)
N-[(1-hydroxycyclopentyl)methyl]acetamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound with the CAS Number: 51004-22-9 . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(1-hydroxycyclopentyl)methyl]acetamide . The InChI code for this compound is 1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
N-[(1-hydroxycyclopentyl)methyl]acetamide is a powder that is stored at room temperature . It has a molecular weight of 157.21 .Scientific Research Applications
Antibacterial Activity
N-[(1-hydroxycyclopentyl)methyl]acetamide has been studied for its potential in combating bacterial infections. Research indicates that compounds like this can be effective against a variety of bacterial strains, making it a valuable asset in the development of new antibiotics .
Molecular Docking Studies
This compound is used in molecular docking studies to predict how it interacts with various biological targets. Such studies are crucial for drug design and development, helping researchers understand the potential efficacy of N-[(1-hydroxycyclopentyl)methyl]acetamide in binding to specific proteins or enzymes .
Density Functional Theory (DFT) Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. N-[(1-hydroxycyclopentyl)methyl]acetamide has been the subject of DFT studies to understand its reactivity and properties at the atomic level .
Biomedical Applications
Due to its chemical structure, N-[(1-hydroxycyclopentyl)methyl]acetamide shows promise in various biomedical applications. Its solubility and reactivity make it a candidate for pharmaceutical testing and medical research.
Chemical Reactivity Studies
The reactivity of N-[(1-hydroxycyclopentyl)methyl]acetamide is of significant interest in chemical research. Studies focus on its behavior in different conditions, which is essential for its use in synthetic chemistry and material science .
Water Solubility Research
The water solubility of N-[(1-hydroxycyclopentyl)methyl]acetamide is an important parameter for its application in biological systems. Research in this area explores how the compound dissolves in aqueous solutions, which affects its delivery and absorption in biological contexts .
Safety And Hazards
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWACAPYZGELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]acetamide |
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